molecular formula C10H17NO5 B152363 (r)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid CAS No. 869681-70-9

(r)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid

Cat. No. B152363
M. Wt: 231.25 g/mol
InChI Key: KVXXEKIGMOEPSA-SSDOTTSWSA-N
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Description

(R)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid is a compound of interest in the field of synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and biologically active molecules. It is a derivative of morpholine, which is a common scaffold in drug design due to its versatility and favorable pharmacokinetic properties.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. An improved synthesis of a structurally similar compound, (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was achieved using a modified Pictet-Spengler reaction, which provided a high yield and enantiomeric excess after recrystallization . Additionally, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was developed, showcasing the ability to control stereochemistry through reaction conditions and optical resolution techniques . Furthermore, a scalable synthesis of a related azabicyclohexane carboxylic acid derivative was described, emphasizing the importance of functional group composition for stereoselectivity in key synthetic steps .

Molecular Structure Analysis

The molecular structure of compounds similar to (R)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid has been elucidated using spectroscopic methods and, in some cases, X-ray crystallography. For instance, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid was determined, revealing stabilizing interactions such as aromatic stacking and hydrogen bonding . These structural analyses are crucial for understanding the physical and chemical properties of the compounds and for guiding further synthetic modifications.

Chemical Reactions Analysis

The chemical reactivity of morpholine derivatives is influenced by the presence of functional groups and the overall molecular structure. The studies mentioned provide insights into various chemical reactions, such as cyclopropanation , condensation , and enzymatic kinetic resolution , which are relevant to the synthesis and modification of morpholine-based compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (R)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid are not detailed in the provided papers, the properties of similar compounds can be inferred. These properties include solubility, melting point, and stability, which are influenced by the morpholine ring and the tert-butoxycarbonyl group. The enantioselective synthesis of N-Boc-morpholine-2-carboxylic acids highlights the importance of chirality in the physical properties and potential biological activity of these compounds .

Scientific Research Applications

Chemical Synthesis and Applications

  • Synthesis of Complex Compounds : The compound (R)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid and its derivatives are used in the synthesis of complex organic compounds. For instance, it is utilized in reactions like the synthesis of enantiomerically pure compounds (Williams et al., 2003), and in creating specific molecular structures with potential applications in various fields, including medicinal chemistry (Kollár & Sándor, 1993).

  • Catalysis and Reactions : This chemical serves as a key intermediate in certain catalytic processes and chemical reactions. For example, it's used in the synthesis of biodegradable polyesteramides with pendant functional groups, highlighting its role in polymer chemistry (Veld et al., 1992).

  • Preparation of Chiral Compounds : The compound is instrumental in preparing chiral compounds, which are crucial in developing pharmaceuticals and other stereochemically active substances (Castro et al., 2000). These applications underscore the importance of (R)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid in creating molecules with specific optical properties.

Pharmaceutical and Medicinal Chemistry

  • Synthesis of Pharmaceutical Intermediates : This compound is used in synthesizing intermediates for pharmaceutical drugs. For example, it's involved in the synthesis of reboxetine analogs, indicating its relevance in the development of antidepressants (Fish et al., 2009).

  • Radioligand Development for PET Imaging : It has applications in the synthesis of radioligands used in positron emission tomography (PET) imaging, particularly in studying the norepinephrine transporter system (Lin et al., 2005). This highlights its significance in diagnostic imaging and neurological research.

properties

IUPAC Name

(3R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXXEKIGMOEPSA-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363714
Record name (3R)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid

CAS RN

869681-70-9
Record name (3R)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Saturated aqueous NaHCO3 (15 mL) was added to a stirred solution of tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.09 g, 5.0 mmol) (Organic and Bio-Organic Chemistry (1972-1999); (1985); 2577-2580, WO 2006/114606 and US 2010/210640) in acetone (50 mL) at 0° C. Solid NaBr (0.1 g, 1 mmol) and TEMPO (0.015 g, 0.1 mmol) were added. Trichloroisocyanuric acid (2.32 g, 10.0 mmol) was then added for 20 min at 0° C. After addition, the reaction mixture was allowed to room temperature (RT) and further maintained overnight. 2-Propanol (3 mL) was added and the resulting solution was stirred at RT for 30 min, filtered through a pad of Celite, concentrated under vacuum, and treated with saturated aqueous Na2CO3 solution (15 mL) The aqueous solution was extracted with EtOAc (5 mL), acidified with 6N HCl and extracted with EtOAc (5×10 mL). The combined organic layers were dried over Na2SO4 and the solvent was concentrated to give title compound as a white solid (760 mg). (M−H)−229.9.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.015 g
Type
catalyst
Reaction Step Two
Quantity
2.32 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Huang, R Zeng, J Qiao, B Quan, R Luo… - European Journal of …, 2023 - Elsevier
The SARS-CoV-2 main protease (M pro , also named 3CL pro ) is a promising antiviral target against COVID-19 due to its functional importance in viral replication and transcription. …
Number of citations: 2 www.sciencedirect.com

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